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Compound of Interest

Compound Name: (+)-Apoverbenone

Cat. No.: B2804160

Technical Whitepaper: (+)-Apoverbenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Apoverbenone, a chiral bicyclic monoterpenoid, is a versatile synthetic intermediate with
significant potential in organic synthesis. Its rigid molecular framework and stereochemical
purity make it a valuable building block for the enantioselective synthesis of complex natural
products and pharmacologically active molecules. This technical guide provides a
comprehensive overview of (+)-Apoverbenone, including its chemical identity, synthesis, and
known reactivity. While its biological activity is an emerging area of research, this document
summarizes the current state of knowledge.

Chemical Identity and Properties

(+)-Apoverbenone is systematically named (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-
one.[1] Key identifying information and physicochemical properties are summarized in the table
below.
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Property Value

IUPAC Name (()12,{?;?)-6,6-dimethylbicyc|o[3.1.1]hept-3-en-2-
CAS Number 35408-03-8[1]

Molecular Formula CoH120[1]

Molecular Weight 136.19 g/mol

Appearance Combustible liquid

InChl Key NNPXUZFTLBPVNP-BQBZGAKWSA-NJ[1]

Spectroscopic Data

The following table summarizes available spectroscopic data for (+)-Apoverbenone.

Spectroscopy

Data

1H NMR (400 MHz, CDCls)

56.79 (d, J = 10.0 Hz, 1 H), 5.88 (d, J = 10.0
Hz, 1 H), 2.65 (m, 1 H), 2.40 (m, 1 H), 2.13 (m,
1 H), 1.96 (m, 1 H), 1.02 (d, J = 7.0 Hz, 3 H),
0.99 (d, J = 7.0 Hz, 3 H)[2]

13C NMR (125 MHz, CDCls)

5197.7, 152.1, 127.7, 77.9, 35.0, 32.2, 29.2,
15.6, 14.8[2]

IR (film)

3468, 1668 cm-1[2]

Synthesis of (+)-Apoverbenone

Two primary synthetic routes to (+)-Apoverbenone have been reported in the literature. While

detailed, step-by-step protocols are not readily available in the public domain, the following

sections outline the key transformations.

Dehydrobromination of 3-bromo-6,6-
dimethylbicyclo[3.1.1]lheptan-2-one
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A foundational method for the synthesis of (+)-Apoverbenone involves the dehydrobromination
of a sterically hindered bromo-ketone precursor.[1][3] This approach is noted for its operational
simplicity.

Experimental Protocol Overview:
 Starting Material: 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one

e Reagents: Lithium bromide (LiBr), Lithium carbonate (Li2CO3s), Dimethyl sulfoxide (DMSO)[1]
[3]

e Procedure: The bromo-ketone is treated with a mixture of lithium bromide and lithium
carbonate in dimethyl sulfoxide.[1][3] The reaction mixture is heated to effect the elimination
of hydrogen bromide.

 Purification: The resulting (+)-Apoverbenone is purified by vacuum distillation, affording the
product in good yield.[1][3]

Sulfenylation-Dehydrosulfenylation of (+)-Nopinone

A more contemporary and widely utilized method for preparing optically active (+)-
Apoverbenone starts from (+)-nopinone, which is readily available from the natural product (-)-
B-pinene.[4][5] This method is valued for its efficiency in constructing the enone functionality.[4]

[5]

Experimental Protocol Overview:
» Starting Material: (+)-Nopinone
o Key Steps:

o Sulfenylation: The lithium enolate of (+)-nopinone is reacted with a sulfenylating agent,
such as S-phenyl benzenethiosulfonate, to introduce a phenylthio group at the 3-position.

o Oxidation: The resulting sulfide is oxidized to a sulfoxide.

o Dehydrosulfenylation (Syn-elimination): The sulfoxide undergoes thermal syn-elimination
of phenylsulfenic acid to yield (+)-Apoverbenone.[1]
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» Note: The purification of the intermediate sulfoxides is crucial to prevent side reactions, such
as the Pummerer reaction, which can occur in the presence of acidic contaminants.[4][5]

Synthesis Workflow Diagram
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Caption: High-level workflow for the synthesis of (+)-Apoverbenone.

Chemical Reactivity and Applications in Organic
Synthesis

(+)-Apoverbenone serves as a valuable chiral building block in enantioselective synthesis. Its
reactivity is dominated by the enone functionality and the strained bicyclic system.
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Reaction Type Description

Acts as a chiral dienophile in [4+2] cycloaddition
Diels-Alder Reactions reactions, allowing for the stereoselective

formation of complex tricyclic systems.

The enone system is susceptible to 1,4-
) - conjugate addition of nucleophiles. This has
Conjugate Additions - _ _
been notably utilized in the synthesis of

cannabinoids.

The strained bicyclo[3.1.1]heptane skeleton can

undergo ring-opening and skeletal
Ring-Opening Reactions rearrangements, particularly under acidic

conditions, providing access to diverse

molecular architectures.

Biological Activity and Signaling Pathways

The biological activity of (+)-Apoverbenone is an area of ongoing investigation. Currently,
there is limited information available in the public domain regarding its specific biological
targets and mechanisms of action. Consequently, no signaling pathways involving (+)-
Apoverbenone have been elucidated. Research into the biological effects of this and related
chiral monoterpenoids may reveal novel therapeutic applications in the future.

Conclusion

(+)-Apoverbenone is a well-characterized chiral synthetic intermediate with established routes
for its preparation. Its utility in asymmetric synthesis, particularly in the construction of complex
polycyclic molecules, is evident from the literature. While its biological profile remains largely
unexplored, the unique structural and stereochemical features of (+)-Apoverbenone make it
an intriguing candidate for future drug discovery and development programs. Further research
is warranted to fully understand its pharmacological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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